1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde
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Overview
Description
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a cyclopentane derivative, characterized by the presence of a methoxy group and a carbaldehyde group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde typically involves the reaction of 3,3-dimethylcyclopentanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This is followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Methanol is commonly used as the solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed:
Oxidation: 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid.
Reduction: 1-Methoxy-3,3-dimethylcyclopentane-1-methanol.
Scientific Research Applications
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methoxycyclopentane-1-carbaldehyde: Lacks the dimethyl groups, resulting in different chemical and physical properties.
3,3-Dimethylcyclopentane-1-carbaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
Cyclopentanecarboxaldehyde: A simpler structure without the methoxy and dimethyl groups, leading to different uses and properties.
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-5-9(6-8,7-10)11-3/h7H,4-6H2,1-3H3 |
InChI Key |
DCHUFLNPPKJYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C=O)OC)C |
Origin of Product |
United States |
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